molecular formula C33H38OSn B12591572 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane CAS No. 648930-65-8

{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane

Cat. No.: B12591572
CAS No.: 648930-65-8
M. Wt: 569.4 g/mol
InChI Key: QTKRCBSELZMQQN-UHFFFAOYSA-N
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Description

{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound features a biphenyl group, which is a common structural motif in organic chemistry, linked to a pentyl chain and further bonded to a butyl group and diphenylstannane. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under mild to moderate conditions.

Major Products Formed

    Oxidation: Tin oxides and biphenyl derivatives.

    Reduction: Reduced tin compounds and modified biphenyl derivatives.

    Substitution: Substituted tin compounds and various organic derivatives.

Scientific Research Applications

{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(methyl)diphenylstannane: Similar structure but with a methyl group instead of a butyl group.

    {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(ethyl)diphenylstannane: Similar structure but with an ethyl group instead of a butyl group.

    {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(propyl)diphenylstannane: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

The uniqueness of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

648930-65-8

Molecular Formula

C33H38OSn

Molecular Weight

569.4 g/mol

IUPAC Name

butyl-diphenyl-[5-(4-phenylphenoxy)pentyl]stannane

InChI

InChI=1S/C17H19O.2C6H5.C4H9.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;2*1-2-4-6-5-3-1;1-3-4-2;/h4-6,8-13H,1-3,7,14H2;2*1-5H;1,3-4H2,2H3;

InChI Key

QTKRCBSELZMQQN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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